5-(4-hydroxy-3-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methylene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Overview
Description
5-(4-hydroxy-3-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methylene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C28H27N5O4S and its molecular weight is 529.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 529.17837553 g/mol and the complexity rating of the compound is 1040. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
- The synthesis and characterization of new derivatives involving pyrazolo[3,4-d]pyrimidines and thiazolopyrimidines have been detailed, highlighting methods for creating complex molecules with potential biological activities (Hassan et al., 2014), (Drev et al., 2014).
Biological Activities
- Studies have shown the in vitro cytotoxic activity of novel pyrazolo[1,5-a]pyrimidines and related Schiff bases against human cancer cell lines, suggesting potential applications in cancer research (Hassan et al., 2015).
- Thiazolopyrimidine derivatives have been explored for their biocidal properties against various bacteria and fungi, revealing some compounds with excellent biocidal activities (Youssef et al., 2011).
Anticancer and Anti-inflammatory Potentials
- A study on novel benzodifuranyl, 1,3,5-triazines, oxadiazepines, and thiazolopyrimidines derived from natural products highlighted their analgesic and anti-inflammatory activities, as well as their potential as COX-2 inhibitors, suggesting their use in developing new anti-inflammatory and analgesic drugs (Abu‐Hashem et al., 2020).
Structural and Aggregation Insights
- Research into the structural modifications of thiazolopyrimidines has provided insights into their conformational features and supramolecular aggregation, which are important for understanding their biological interactions and potential applications in materials science (Nagarajaiah et al., 2014).
Properties
IUPAC Name |
(2E)-5-(4-hydroxy-3-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2-[(1,3,5-trimethylpyrazol-4-yl)methylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N5O4S/c1-15-20(17(3)32(4)31-15)14-23-27(36)33-25(18-11-12-21(34)22(13-18)37-5)24(16(2)29-28(33)38-23)26(35)30-19-9-7-6-8-10-19/h6-14,25,34H,1-5H3,(H,30,35)/b23-14+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVPGHIKBLSGEBQ-OEAKJJBVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=CC3=C(N(N=C3C)C)C)SC2=N1)C4=CC(=C(C=C4)O)OC)C(=O)NC5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C\C3=C(N(N=C3C)C)C)/SC2=N1)C4=CC(=C(C=C4)O)OC)C(=O)NC5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N5O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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